molecular formula C13H16N2O B7463221 2-(3-Hydroxymethylpiperidino)benzonitrile

2-(3-Hydroxymethylpiperidino)benzonitrile

Cat. No.: B7463221
M. Wt: 216.28 g/mol
InChI Key: KGUURVIEGUKHII-UHFFFAOYSA-N
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Description

2-(3-Hydroxymethylpiperidino)benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxymethylpiperidino)benzonitrile typically involves the reaction of 3-hydroxymethylpiperidine with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with benzonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxymethylpiperidino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: 2-(3-Carboxypiperidino)benzonitrile.

    Reduction: 2-(3-Hydroxymethylpiperidino)benzylamine.

    Substitution: Depending on the nucleophile, various substituted piperidines can be formed.

Scientific Research Applications

2-(3-Hydroxymethylpiperidino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxymethylpiperidino)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxymethylpiperidino)benzamide
  • 2-(3-Hydroxymethylpiperidino)benzylamine
  • 2-(3-Hydroxymethylpiperidino)benzoic acid

Uniqueness

2-(3-Hydroxymethylpiperidino)benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-8-12-5-1-2-6-13(12)15-7-3-4-11(9-15)10-16/h1-2,5-6,11,16H,3-4,7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUURVIEGUKHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and 3-(hydroxymethyl)piperidine.
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